2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
The compound “2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one” is a small molecule that has been studied for its potential biological activities . It has been shown to trigger signal transduction via early effector-triggered immunity signaling genes .
Synthesis Analysis
The synthesis of this compound has been carried out using various methods . One method involves the use of anthranilic acid and 3,4-dichlorobenzoyl chloride . The resulting compound was characterized using various spectroscopic analyses .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using 1D and 2D NMR, infrared, and MS . The compound has been found to have a good pharmacophore nucleus due to its various pharmaceutical applications .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The compound has been shown to trigger signal transduction via early effector-triggered immunity signaling genes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various spectroscopic techniques . These analyses have provided insights into the compound’s structure and properties.Scientific Research Applications
Design and Synthesis of Heterocyclic Compounds
Heterocyclic compounds, particularly those containing thieno[2,3-d]pyrimidine, have been the focus of research due to their diverse pharmacological properties. Compounds similar to the query compound have been synthesized for their potential antinociceptive and anti-inflammatory properties. For instance, a study on thiazolopyrimidine derivatives revealed significant antinociceptive and anti-inflammatory activities in para-substituted derivatives, highlighting the importance of heterocyclic compounds in medicinal chemistry (Selvam et al., 2012).
Potential Dual Inhibitors for Cancer Therapy
Research has also explored thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors of key enzymes in cancer cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study synthesized derivatives demonstrating potent dual inhibitory activities against human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008).
Antimicrobial Applications
Compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized for their antimicrobial activities. For example, novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones were synthesized and shown to possess antimicrobial properties, indicating the potential for developing new antimicrobial agents from such structures (Ravindra et al., 2008).
Future Directions
Properties
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S2/c1-2-7-25-20(27)18-13(17-4-3-8-28-17)10-29-19(18)24-21(25)30-11-16(26)12-5-6-14(22)15(23)9-12/h2-6,8-10H,1,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEHMNXKDYMVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)Cl)Cl)SC=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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